3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid
Description
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative characterized by:
- Methoxy groups at positions 3 and 5 on the aromatic ring.
- A methoxycarbonyl group (-COOCH₃) at position 3.
- A carboxylic acid (-COOH) group at position 1.
This structure confers unique physicochemical properties, such as moderate solubility in polar organic solvents (due to ester and carboxylic acid groups) and a molecular weight of approximately 270.24 g/mol (calculated from its formula: C₁₁H₁₂O₇) . Its synthesis typically involves esterification and methoxylation steps, as seen in analogous compounds .
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3,5-dimethoxy-4-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O6/c1-15-7-4-6(10(12)13)5-8(16-2)9(7)11(14)17-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
OVTXMXLGPQUKGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-carboxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-4-(hydroxymethyl)benzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Benzoic Acid Derivatives
Physicochemical Properties
Table 2: Key Property Differences
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The methoxycarbonyl group in the target compound likely reduces hydrogen-bonding capacity compared to hydroxylated analogues, impacting receptor binding .
- Synthetic Optimization : Improved yield and purity methods are needed, as seen in the scale-up of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid .
Biological Activity
3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is an aromatic compound known for its potential therapeutic properties, primarily due to its unique structural features, which include two methoxy groups and a methoxycarbonyl group attached to a benzoic acid moiety. This article explores its biological activity, including its interactions with various biomolecules, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C12H14O5
- Molecular Weight : 254.24 g/mol
- Appearance : Light beige to pink crystalline powder
- Solubility : Soluble in hot methanol
The biological activity of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid is attributed to its ability to interact with various biological targets. The presence of methoxy and methoxycarbonyl groups facilitates hydrogen bonding and other interactions that can modulate biochemical pathways. Notably, studies suggest that this compound may exhibit:
- Anti-inflammatory properties
- Antioxidant effects
- Potential modulation of enzymatic activities
In Vitro Studies
Research indicates that 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid can influence cellular mechanisms significantly. For instance, it has been shown to enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound inhibited pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Activity : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound showed significant radical scavenging activity compared to standard antioxidants.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethoxybenzoic Acid | Lacks the methoxycarbonyl group | Primarily used in organic synthesis |
| 4-Methoxycarbonylbenzoic Acid | Lacks methoxy groups at positions 3 and 5 | Focused on carbonyl functionalities |
| 3,5-Dimethoxy-4-(sulfoxy)benzoic Acid | Contains a sulfoxy group instead of methoxycarbonyl | Different reactivity due to sulfoxy group |
The combination of methoxy and methoxycarbonyl groups in 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid provides distinct chemical properties that enhance its reactivity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dimethoxy-4-(methoxycarbonyl)benzoic acid, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Common synthetic approaches involve selective methoxylation and esterification of benzoic acid derivatives. For example, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are used to introduce methoxycarbonyl groups . Optimization strategies include adjusting reaction temperature (e.g., 45°C for 1–2 hours) and stoichiometric ratios of reagents to minimize side products. Chromatographic purification (e.g., silica gel column with hexane/EtOH) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- NMR : Key features include methoxy proton signals (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.9–7.3 ppm) in the ¹H NMR spectrum. Carboxylic acid protons may appear as broad singlets (δ ~12–13 ppm) .
- IR : Strong absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help confirm the methoxycarbonyl substituent .
Q. How do solubility properties influence purification strategies for this compound?
- Methodological Answer : Limited aqueous solubility necessitates organic solvents (e.g., DMSO, ethanol) for dissolution. Recrystallization using mixed solvents (e.g., ethanol/water) improves purity. For insoluble impurities, preparative HPLC with C18 columns is recommended .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve crystal structure challenges (e.g., twinning, disorder) in this compound?
- Methodological Answer : SHELXL is ideal for high-resolution refinement of small molecules. For twinned data, the HKLF5 format in SHELXL enables twin law refinement. Disorder in methoxy groups can be modeled using PART and SUMP commands, with restraints on bond distances and angles. Validation tools like PLATON ensure structural reliability .
Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of 3,5-dimethoxy-4-(methoxycarbonyl)benzoic acid?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM for ethanol) refine reactivity profiles. Charge distribution analysis explains regioselectivity in ester hydrolysis or substitution reactions .
Q. How can researchers address contradictions in biological activity data (e.g., enzyme inhibition) across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, co-solvents) or impurity interference. Validate results using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
